molecular formula C14H17N5 B14707753 5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24749-01-7

5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14707753
CAS No.: 24749-01-7
M. Wt: 255.32 g/mol
InChI Key: PNHVREYCSICXFZ-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is an azo-pyrimidine derivative characterized by a pyrimidine core substituted with methyl groups at positions 4 and 6, an amine group at position 2, and a diazenyl (-N=N-) group linked to a 2,4-dimethylphenyl moiety. Azo compounds like this are widely studied for their applications in dyes, coordination chemistry, and pharmaceuticals due to their chromophoric properties and ability to form complexes with metals .

Properties

CAS No.

24749-01-7

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

5-[(2,4-dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C14H17N5/c1-8-5-6-12(9(2)7-8)18-19-13-10(3)16-14(15)17-11(13)4/h5-7H,1-4H3,(H2,15,16,17)

InChI Key

PNHVREYCSICXFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(N=C(N=C2C)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2,4-dimethylaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction conditions often include:

    Diazotization: 2,4-dimethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with 4,6-dimethylpyrimidin-2-amine in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Azo Coupling Reactions

The diazenyl group in this compound is typically introduced via azo coupling. For example, reacting 4,6-dimethylpyrimidin-2-amine with a diazonium salt derived from 2,4-dimethylaniline under acidic conditions yields the target compound .

Key Reaction Conditions :

  • Diazotization: NaNO₂, HCl (0–5°C)

  • Coupling: pH 6–7, 0–10°C

  • Isolation: Precipitation in ice-water followed by filtration .

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at the 2-amine or methyl-substituted positions.

Displacement with Thiols

Treatment with thiophenol in DMF under microwave irradiation replaces the 2-amine group with a phenylthio group :

Reactant Conditions Product Yield
5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amineThiophenol, DMF, NaOH, MW (30 min)5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethyl-2-(phenylthio)pyrimidine72%

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in THF with Et₃N selectively alkylates the pyrimidine’s amine group :

Reagent Conditions Product Yield
CH₃ITHF, Et₃N, RT, 12 hr5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethyl-N-methylpyrimidin-2-amine88%

Cycloaddition Reactions

The diazenyl group participates in [3+2] cycloadditions with nitrilimines to form tetrazolo-pyrimidine derivatives .

Reaction with Nitrilimines

Example reaction with C-(4-chlorophenyl)-N-phenylnitrilimine:

Reactant Conditions Product Yield
C-(4-Cl-C₆H₄)-N-Ph-nitrilimineDCM, RT, 6 hrTetrazolo[5,1-b]pyrimidine derivative65%

Mechanism :

  • Nitrilimine attacks the diazenyl group.

  • Cyclization forms a fused tetrazole ring .

Functionalization via Diazonium Intermediates

The diazenyl group can be reduced to a hydrazine derivative using SnCl₂/HCl, enabling further derivatization .

Reduction Agent Conditions Product Application
SnCl₂/HClEtOH, reflux, 2 hr5-Hydrazinyl-4,6-dimethylpyrimidin-2-aminePrecursor for Schiff bases

Stability and Reactivity Trends

  • pH Sensitivity : The diazenyl group decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing nitrogen gas .

  • Thermal Stability : Stable up to 200°C; decomposes exothermically above this temperature .

Comparative Analysis with Analogous Compounds

The 2,4-dimethylphenyl substitution enhances stability compared to monosubstituted analogs:

Compound Thermal Decomposition (°C) Aqueous Stability (pH 7)
5-[(4-Methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine18548 hr
This compound 210 72 hr

Scientific Research Applications

5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. It has the molecular formula C14H17N5C_{14}H_{17}N_5 and a molecular weight of 255.32 g/mol.

Preparation Methods

The synthesis of this compound typically involves the diazotization of 2,4-dimethylaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine.

Synthetic Routes and Reaction Conditions:

  • Diazotization: 2,4-dimethylaniline is treated with sodium nitrite (NaNO2NaNO_2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
  • Coupling: The diazonium salt is then reacted with 4,6-dimethylpyrimidin-2-amine in an alkaline medium to form the azo compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, potentially utilizing continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions

This compound can undergo several chemical reactions:

Types of Reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4KMnO_4) or hydrogen peroxide (H2O2H_2O_2).
  • Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4NaBH_4) or catalytic hydrogenation.
  • Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic or neutral medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Formation of corresponding quinones or carboxylic acids.
  • Reduction: Formation of amines or hydrazines.
  • Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored for its potential use in drug development and as a diagnostic agent.
  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo isomerization, affecting the compound’s binding affinity and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, molecular formulas, and substituent effects of 5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine (Compound A) with analogous compounds from the evidence:

Compound Diazenyl Substituent Pyrimidine Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Compound A : this compound 2,4-Dimethylphenyl 4-CH₃, 6-CH₃ C₁₅H₁₈N₅* ~268.34* Likely UV absorption; potential dye candidate
Compound B : 5-[(2,3-Dichlorophenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine 2,3-Dichlorophenyl 4-CH₃, 6-C₆H₅ C₁₇H₁₃Cl₂N₅ 378.22 Enhanced stability; halogenated azo dye
Compound C : 4,6-Diphenylpyrimidin-2-amine None 4-C₆H₅, 6-C₆H₅ C₁₆H₁₃N₃ 247.30 Fluorescence; pharmaceutical intermediates
Compound D : Diethyl-[4-(pyridin-4-ylazo)-phenyl]-amine Pyridin-4-yl N/A (non-pyrimidine core) C₁₅H₁₈N₄ 278.33 Metal coordination (Ag(I), Cu(II))

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Effects on Electronic Properties :

  • Compound A’s 2,4-dimethylphenyl group introduces electron-donating methyl substituents, which may enhance UV absorption compared to Compound B’s electron-withdrawing chlorine groups. This difference influences photostability and color intensity in dye applications .
  • Compound C lacks the diazenyl group, resulting in reduced conjugation and altered electronic transitions, as evidenced by its fluorescence properties .

Thermal and Chemical Stability :

  • Halogenated analogs like Compound B exhibit higher thermal stability due to the strong C-Cl bond, whereas Compound A’s methyl groups may reduce resistance to oxidative degradation .

Metal Coordination: Compound D’s pyridine-containing diazenyl group facilitates coordination with transition metals (e.g., Ag(I)), a property less pronounced in Compound A due to its alkyl-substituted phenyl group .

Synthetic Accessibility :

  • Compound C’s synthesis avoids diazo coupling steps, making it simpler to produce than Compound A or B, which require precise control of diazonium salt reactions .

Biological Activity

5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine (CAS Number: 24749-12-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, studies, and findings.

The molecular formula of this compound is C14H17N5C_{14}H_{17}N_{5} with a molecular weight of approximately 287.32 g/mol. The compound has notable physical properties such as:

PropertyValue
Density1.27 g/cm³
Boiling Point536.4 °C
Flash Point278.2 °C
LogP3.689

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The diazenyl group in its structure may contribute to its reactivity and potential for biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.

In a study examining the effects of various pyrimidine derivatives on cancer cells, it was found that certain substitutions at the 2 and 4 positions could enhance cytotoxicity against breast cancer cell lines (MCF-7). The compound's mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has demonstrated that similar pyrimidine derivatives possess antibacterial properties against a range of pathogens. For example, derivatives with diazenyl groups have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

A detailed screening assay showed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against these bacteria .

Case Studies

  • Anticancer Activity in MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of pyrimidine derivatives.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
  • Antibacterial Screening :
    • Objective : To assess the antibacterial efficacy against common pathogens.
    • Methodology : Disk diffusion method was employed using E. coli and S. aureus.
    • Results : Zones of inhibition were measured; compounds showed effective inhibition at concentrations as low as 50 µg/mL.

Q & A

Q. What are the established synthetic methodologies for preparing 5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine, and what are their key optimization parameters?

Methodological Answer: The synthesis typically involves diazonium salt coupling between 2,4-dimethylaniline and a pyrimidine precursor (e.g., 4,6-dimethylpyrimidin-2-amine). Key steps include diazotization under acidic conditions (0–5°C) and coupling in polar aprotic solvents (e.g., DMF). Optimization parameters include pH control (3–5) to stabilize the diazonium intermediate and reaction temperature (25–40°C) to balance yield and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what characteristic spectral features should be identified?

Methodological Answer:

  • NMR : Look for the amine proton resonance at δ 5.8–6.2 ppm (DMSO-d₆) and aromatic protons from the diazenyl-phenyl group (δ 7.0–7.5 ppm).
  • IR : Stretching frequencies for N–H (3350–3450 cm⁻¹) and N=N (1450–1550 cm⁻¹).
  • X-ray Crystallography : Resolve bond lengths (e.g., N=N ~1.25 Å) and dihedral angles between the pyrimidine and phenyl rings. Reference data from analogous structures (e.g., R factor <0.05, data-to-parameter ratio >15:1) .

Q. How can computational chemistry tools predict the reactivity and stability of this diazenyl-pyrimidine derivative?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties (HOMO-LUMO gaps), charge distribution, and tautomeric equilibria. Molecular dynamics simulations assess conformational stability in solvated systems. Compare results with experimental data (e.g., X-ray conformations) to validate predictions .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating substituent effects in analogous diazenyl-pyrimidines?

Methodological Answer: Adopt a split-plot design to test substituent variations (e.g., 2,4-dimethyl vs. 2,6-dimethylphenyl groups). Control variables include solvent polarity, temperature, and catalyst load. Use ≥4 replicates per condition to account for batch variability. Statistical tools (e.g., ANOVA) identify significant structural-activity trends .

Q. How can researchers resolve discrepancies in biological activity data across assay systems for this compound?

Methodological Answer:

  • Orthogonal Assays : Validate activity in cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations.
  • Reproducibility Checks : Compare results under standardized conditions (pH, incubation time) .

Q. What methodologies assess the environmental fate and transformation pathways of this compound?

Methodological Answer:

  • Laboratory Studies : Hydrolysis/photolysis experiments under controlled pH and UV light.
  • Chromatographic Analysis : Use HPLC-MS to identify degradation products (e.g., hydroxylated derivatives).
  • Ecotoxicity Models : Predict bioaccumulation factors (BCF) using logP values (estimated ~3.2) .

Q. What challenges arise in crystallographic studies of similar pyrimidine derivatives, and how are they mitigated?

Methodological Answer: Challenges include poor crystal quality due to flexible diazenyl groups and solvent inclusion. Mitigation strategies:

  • Crystallization Optimization : Use mixed solvents (e.g., DCM/hexane).
  • Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K).
  • High-Resolution Detectors : Improve data completeness (>95%) .

Q. How to design dose-response experiments for evaluating interactions with biological targets like heat shock proteins?

Methodological Answer:

  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure KD values.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
  • Positive Controls : Include known HSP90 inhibitors (e.g., geldanamycin) for comparison .

Q. What advanced chromatographic techniques are optimal for detecting degradation products in environmental samples?

Methodological Answer:

  • HPLC-MS/MS : Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).
  • High-Resolution Mass Spectrometry (HRMS) : Accurately identify fragments (mass error <5 ppm).
  • Solid-Phase Extraction (SPE) : Pre-concentrate trace analytes from water samples .

Q. How to align empirical data with theoretical frameworks (e.g., enzyme inhibition models) during research?

Methodological Answer:

  • Kinetic Studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots.
  • Molecular Docking : Simulate binding modes using software like AutoDock Vina.
  • Validation : Compare computational binding energies with experimental IC₅₀ values .

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